molecular formula C9H4BrNO3 B1409635 5-Bromo-3-cyano-2-formylbenzoic acid CAS No. 1806849-94-4

5-Bromo-3-cyano-2-formylbenzoic acid

Cat. No.: B1409635
CAS No.: 1806849-94-4
M. Wt: 254.04 g/mol
InChI Key: YAEHWECDALUXLQ-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-formylbenzoic acid is an organic compound with the molecular formula C9H4BrNO3. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and formyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-formylbenzoic acid, where bromine is introduced at the 5-position of the aromatic ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow-flash chemistry, which allows for the efficient scale-up of the synthesis process. This method involves the use of flow microreactors to control reaction conditions precisely, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Reduction: 5-Bromo-3-amino-2-formylbenzoic acid.

    Oxidation: 5-Bromo-3-cyano-2-carboxybenzoic acid.

Scientific Research Applications

5-Bromo-3-cyano-2-formylbenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-formylbenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The formyl group can also undergo reactions that alter the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-formylbenzoic acid: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-2-formylbenzoic acid: Lacks the cyano group, affecting its chemical behavior and uses.

    3-Cyano-2-formylbenzoic acid: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

5-bromo-3-cyano-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-6-1-5(3-11)8(4-12)7(2-6)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEHWECDALUXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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